Flubendiamide

描述

属性

IUPAC Name |

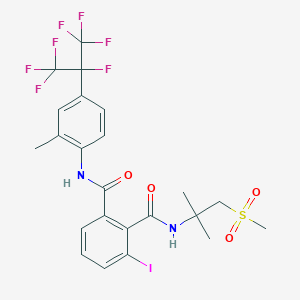

1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]-3-iodo-2-N-(2-methyl-1-methylsulfonylpropan-2-yl)benzene-1,2-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F7IN2O4S/c1-12-10-13(21(24,22(25,26)27)23(28,29)30)8-9-16(12)32-18(34)14-6-5-7-15(31)17(14)19(35)33-20(2,3)11-38(4,36)37/h5-10H,11H2,1-4H3,(H,32,34)(H,33,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNITFSDLCMLGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)I)C(=O)NC(C)(C)CS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F7IN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047672 |

Source

|

| Record name | Flubendiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility (g/L, 20 °C): p-xylene 0.488; n-heptane 0.000835; methanol 26.0; 1,2-dichloroethane 8.12; acetone 102; ethyl acetate 29.4, In water, 29.9 ug/L at 20 °C |

Source

|

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.659 at 20 °C |

Source

|

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<7.5X10-7 mm Hg at 25 °C |

Source

|

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

272451-65-7 |

Source

|

| Record name | Flubendiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=272451-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubendiamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272451657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubendiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxamide, N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUBENDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEV84ZI4K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

217.5-220.7 °C |

Source

|

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Flubendiamide: A Technical Guide to a Novel Insecticide

CAS Number: 272451-65-7

This in-depth technical guide provides a comprehensive overview of Flubendiamide, a potent insecticide belonging to the diamide (B1670390) class.[1] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, synthesis, and toxicological profile.

Chemical and Physical Properties

This compound is chemically known as N²-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N¹-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide.[2] It is a white crystalline powder with a molecular formula of C₂₃H₂₂F₇IN₂O₄S and a molar mass of 682.39 g/mol .[1][3]

| Property | Value | Reference |

| CAS Number | 272451-65-7 | [1][3][4][5][6] |

| Molecular Formula | C₂₃H₂₂F₇IN₂O₄S | [3][5] |

| Molar Mass | 682.39 g·mol⁻¹ | [1][3] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 217.5–220.7 °C | [1][7] |

| Density | 1.659 g/cm³ | [1][7] |

| Water Solubility | 0.0299 mg/L (20 °C) | [7] |

| Vapor Pressure | < 1 x 10⁻⁵ mPa (25 °C) | [7] |

| Log Kₒw | 4.2 (25 °C) | [7] |

Mechanism of Action: Ryanodine (B192298) Receptor Activation

This compound exerts its insecticidal activity through a novel mode of action, targeting the ryanodine receptors (RyRs) in insect muscle cells.[4][8][9][10] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum.[11]

Upon ingestion by a susceptible insect, this compound binds to a specific site on the RyR, locking it in an open conformation.[8] This leads to a continuous and uncontrolled release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm of the muscle cells. The resulting elevated intracellular Ca²⁺ concentration causes rapid cessation of feeding, muscle paralysis, and ultimately, death of the insect.[8][10] this compound exhibits high selectivity for insect RyRs, with significantly lower affinity for mammalian isoforms, contributing to its favorable safety profile for non-target organisms.[4]

Synthesis of this compound

The chemical structure of this compound consists of three key moieties: a phthaloyl group, an aromatic amide group, and an aliphatic amide group. Its synthesis is a multi-step process. A generalized synthetic scheme involves the regioselective introduction of three different substituents into the 1-, 2-, and 3-positions of the phthaloyl part.[10] The synthesis starts from 3-nitrophthalic acid, which is converted to 3-iodophthalic anhydride. This is followed by the introduction of the two different amine side chains in a regioselective manner.

Toxicological Profile

This compound exhibits high efficacy against a range of lepidopteran pests. Its toxicity is primarily through ingestion.

Acute Toxicity Data

| Organism | Test Type | Value | Reference |

| Rat (male & female) | Oral LD₅₀ | > 2000 mg/kg bw | [1][10] |

| Rat (male & female) | Dermal LD₅₀ | > 2000 mg/kg bw | [1] |

| Rat (male & female) | Inhalation LC₅₀ (4h) | > 0.0685 mg/L | [1] |

| Spodoptera litura (2nd instar) | LC₅₀ (5 days) | 0.28 ppm | [12] |

| Chloridea virescens (3rd instar) | LC₅₀ | 27.972 ng/mL | [13] |

| Spodoptera frugiperda | LC₅₀ (diet-incorporated) | 0.93 µg/mL | [14] |

Environmental Fate

This compound's persistence in the environment is a key consideration.

| Compartment | Parameter | Value | Reference |

| Soil (field) | Half-life | 210 - 770 days | [4] |

| Soil (photodegradation) | Half-life | 11.6 days | [4] |

| Water (anaerobic) | Half-life | 365 days | [4] |

| Water (photodegradation) | Half-life | 5.5 days (distilled water) | [4] |

Experimental Protocols

Insect Bioassay: Diet-Incorporated Method

This method is commonly used to determine the lethal concentration (LC) of an insecticide.

-

Preparation of Insecticide Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone (B3395972) or distilled water for formulated products).[3] Serial dilutions are then made to obtain a range of desired concentrations.

-

Diet Preparation: An artificial insect diet is prepared according to standard protocols for the target insect species.

-

Incorporation of Insecticide: The prepared insecticide solutions are incorporated into the molten artificial diet at a specified ratio and mixed thoroughly to ensure uniform distribution.

-

Assay Setup: The treated diet is dispensed into individual wells of a multi-well plate or small containers. A single larva of a specific instar is placed in each well.

-

Incubation: The assay plates are incubated under controlled conditions of temperature, humidity, and photoperiod.

-

Mortality Assessment: Larval mortality is assessed at predetermined time intervals (e.g., 24, 48, 72, 96 hours).[14] Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC₅₀ and other lethal concentration values.[13]

Insect Bioassay: Leaf Dip Method

This method is suitable for assessing the toxicity of insecticides to foliage-feeding insects.

-

Preparation of Insecticide Solutions: Similar to the diet-incorporated method, a stock solution and serial dilutions of this compound are prepared.

-

Leaf Preparation: Leaves of a suitable host plant are collected and cut into uniform discs.

-

Treatment: Each leaf disc is dipped into a specific insecticide dilution for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaf discs are dipped in the solvent alone.

-

Assay Setup: The treated leaf discs are placed individually in petri dishes or other suitable containers lined with moist filter paper to maintain turgidity.

-

Insect Infestation: A known number of larvae of a specific instar are introduced into each container.

-

Incubation: The containers are maintained under controlled environmental conditions.

-

Mortality and Consumption Assessment: Larval mortality is recorded at regular intervals. The amount of leaf area consumed can also be measured to assess anti-feedant effects.

-

Data Analysis: Mortality data is analyzed using Probit analysis to determine LC₅₀ values.

References

- 1. fao.org [fao.org]

- 2. entomoljournal.com [entomoljournal.com]

- 3. cotton.org [cotton.org]

- 4. This compound | C23H22F7IN2O4S | CID 11193251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.who.int [apps.who.int]

- 7. Studies on the Synthetic Process of Flubendiamine - Dissertation [m.dissertationtopic.net]

- 8. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 9. researchgate.net [researchgate.net]

- 10. medwinpublishers.com [medwinpublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. peerj.com [peerj.com]

- 13. ars.usda.gov [ars.usda.gov]

- 14. bioone.org [bioone.org]

A Technical Guide to the Chemical Structure and Properties of Flubendiamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubendiamide is a novel insecticide belonging to the chemical class of benzenedicarboxamides, specifically a phthalic acid diamide (B1670390).[1][2] It is the first insecticide of the diamide class to be commercialized.[3] this compound exhibits high efficacy against a broad spectrum of lepidopteran pests, which are significant threats to various crops like rice, cotton, corn, fruits, and vegetables.[4][5] Its unique mode of action involves the activation of ryanodine (B192298) receptors in insects, which distinguishes it from many conventional insecticides that target the nervous system.[6][7] This document provides an in-depth technical overview of this compound's chemical structure, properties, synthesis, mechanism of action, and analytical methodologies.

Chemical Identity and Structure

The chemical structure of this compound is characterized by three key components: a phthaloyl moiety with an iodine atom at the 3-position, an aromatic amide moiety containing a heptafluoroisopropyl (B10858302) group, and an aliphatic amide moiety with a sulfonylalkyl group.[8][9] This specific combination of substituents is crucial for its high insecticidal activity.[8]

| Identifier | Value | Reference |

| IUPAC Name | N¹-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenyl]-3-iodo-N²-[1-(methanesulfonyl)-2-methylpropan-2-yl]benzene-1,2-dicarboxamide | [3] |

| CAS Name | N²-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N¹-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide | [1] |

| CAS Number | 272451-65-7 | [10][11][12] |

| Chemical Formula | C₂₃H₂₂F₇IN₂O₄S | [3][10][11][13] |

| SMILES | Cc1cc(ccc1NC(=O)c2cccc(c2C(=O)NC(C)(C)CS(=O)(=O)C)I)C(C(F)(F)F)(C(F)(F)F)F | [13] |

| InChIKey | ZGNITFSDLCMLGI-UHFFFAOYSA-N | [13] |

Physicochemical Properties

This compound is a white crystalline powder.[1][3] Its physicochemical properties are critical for its formulation, application, and environmental fate.

| Property | Value | Reference |

| Molecular Weight | 682.39 g/mol | [10][11][13][14] |

| Melting Point | 217.5–220.7 °C | [1][3] |

| Density | 1.659 g/cm³ | [3] |

| Vapor Pressure | < 10⁻⁴ Pa (at 200 °C) | [1] |

| Water Solubility | 0.0003 g/L | [3] |

| Solubility in Acetone | 102 g/L | [3] |

| Solubility in Methanol | 26.0 g/L | [1] |

| Partition Coefficient (Log P o/w) | 4.13 - 4.20 (pH 4-7) | [1] |

Synthesis Overview

The synthesis of this compound is a complex process involving the regioselective introduction of its three characteristic substituents onto the phthalic acid backbone. A key intermediate in this process is 3-iodophthalic acid, which can be prepared from 3-nitrophthalic acid via reduction and diazotization reactions. The two distinct amide groups are then introduced in a stepwise manner.[8][15]

Mechanism of Action: Ryanodine Receptor Activation

This compound's insecticidal activity stems from its unique mode of action as a potent and selective agonist of insect ryanodine receptors (RyRs).[6][7] These receptors are intracellular calcium release channels located in the sarcoplasmic reticulum of muscle cells, crucial for muscle contraction.[8] this compound binds to the RyRs, locking them in an open state.[7][14] This leads to a continuous and uncontrolled release of Ca²⁺ ions from internal stores into the cytoplasm, independent of normal nerve signaling.[8] The resulting depletion of intracellular calcium stores and sustained high cytosolic calcium levels cause rapid cessation of feeding, contractile paralysis, and ultimately, the death of the insect.[4][8]

Metabolic Pathways

This compound is metabolized in plants, animals, and the environment through several reactions. The primary route of degradation often involves photolysis.[4][16] A major metabolite formed across different systems is this compound-des-iodo, where the iodine atom is removed from the phthalic acid ring.[1][16] Further metabolism can occur through hydroxylation and subsequent oxidation of the methyl group on the aniline (B41778) ring, leading to the formation of benzyl (B1604629) alcohol and benzoic acid derivatives.[16]

Experimental Protocols for Analysis

The determination of this compound residues in various matrices is predominantly carried out using High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) or UV detector, or more sensitively with tandem mass spectrometry (LC-MS/MS).[1][17][18]

Principle

The principle involves extracting this compound and its metabolites from a sample matrix, cleaning up the extract to remove interfering substances, and then separating and quantifying the target analytes using a liquid chromatograph.

Sample Preparation Protocol (Generalised for Vegetable Matrix)

A common sample preparation method involves extraction with an organic solvent followed by a cleanup step.[2][17][18]

-

Extraction: A homogenized sample (e.g., tomato, cabbage) is extracted with acetonitrile.[2][17]

-

Liquid-Liquid Partitioning: The extract is partitioned using a mixture like hexane-ethyl acetate (B1210297) to separate the analyte from water-soluble components.[17][18]

-

Cleanup: The resulting organic phase is passed through a cleanup column containing an adsorbent like activated neutral alumina (B75360) or is subjected to dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) to remove co-extractives such as pigments and fatty acids.[2][17][18]

-

Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., acetonitrile) for HPLC analysis.[2]

HPLC Instrumentation and Conditions

The specific parameters for HPLC analysis can be optimized for different matrices and required sensitivity.

| Parameter | Typical Value | Reference |

| Instrument | HPLC with UV or PDA Detector | [18][19] |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [18][20] |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 or 70:30 v/v) | [18][19][20] |

| Flow Rate | 0.5 - 1.0 mL/min | [2][18] |

| Detection Wavelength | 210 nm, 230 nm, or 235 nm | [2][18][19] |

| Injection Volume | 10 - 20 µL | [2][18] |

| Retention Time | ~7.7 - 10.1 min (Varies with exact conditions) | [2][20] |

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. This compound [chembk.com]

- 6. apps.who.int [apps.who.int]

- 7. researchgate.net [researchgate.net]

- 8. Extraction and determination of this compound insecticide in food samples: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C23H22F7IN2O4S | CID 11193251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. This compound | CAS 272451-65-7 | LGC Standards [lgcstandards.com]

- 13. GSRS [precision.fda.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. fao.org [fao.org]

- 17. Development of an analytical method for analysis of this compound, des-iodo this compound and study of their residue persistence in tomato and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. ppqs.gov.in [ppqs.gov.in]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Scientific Journey of Flubendiamide: A Technical Guide

An In-depth Examination of the First Phthalic Acid Diamide (B1670390) Insecticide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flubendiamide, a potent and selective insecticide, marked a significant advancement in crop protection technology. Its discovery by Nihon Nohyaku Co., Ltd. in 1993, during a herbicide research program, and subsequent joint development with Bayer CropScience, introduced a novel mode of action to the agrochemical market.[1] This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of this compound, including its synthesis, mode of action on insect ryanodine (B192298) receptors, insecticidal efficacy, and toxicological profile. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field.

Discovery and History

The journey of this compound began unexpectedly in 1993 at Nihon Nohyaku, where researchers were initially exploring pyrazinedicarboxamides for herbicidal properties.[1] This research led to the identification of a lead compound with weak insecticidal activity.[2] Through systematic structural modifications and the discovery of more potent substituents, the insecticide this compound was first synthesized in 1998.[3][4] Recognizing its potential, Nihon Nohyaku partnered with Bayer CropScience for its global development and commercialization.[1] this compound was first registered in Japan in 2007 under the trade name Phoenix.[5] This collaboration brought to market the first-ever phthalic acid diamide insecticide, a new chemical class that offered a unique mode of action for controlling lepidopteran pests.[1][4]

A timeline of key milestones in the history of this compound is presented below:

-

1993: The parent structure of this compound was discovered by Nihon Nohyaku during a herbicide research program on pyrazinedicarboxamides.[1][3]

-

2007: this compound was launched in Japan by Nihon Nohyaku under the trade name Phoenix.[5]

-

2010: Patent applications for this compound combinations were filed, indicating ongoing research and development.[6]

-

2024: The patent for this compound is set to expire, opening the door for generic production.[7]

Chemical Synthesis

This compound, with the chemical name N²-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N¹-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide, possesses a unique structure characterized by three key moieties: a phthaloyl group, an aromatic amide, and an aliphatic amide.[3] The synthesis of this complex molecule is a multi-step process.

A general synthetic route involves the following key transformations:

-

Introduction of the Iodine Atom: The iodine atom is introduced onto the phthalic acid ring via a Sandmeyer reaction on the corresponding amino phthalic acid.[8]

-

Regioselective Amine Introduction: The two different amine groups are introduced in a regioselective manner starting from 3-iodophthalic anhydride (B1165640).[8][9]

-

Formation of the Heptafluoroisopropyl (B10858302) Group: The heptafluoroisopropyl group is attached to the aniline (B41778) moiety through a radical reaction of 2-bromo-heptafluoropropane.[8]

-

Final Oxidation: The final step involves the oxidation of a thioether intermediate to the corresponding sulfone to yield this compound.[10][11]

Mode of Action: Targeting Insect Ryanodine Receptors

This compound exerts its insecticidal effect through a novel mode of action, targeting the ryanodine receptors (RyRs) in insects.[12] RyRs are large ion channels located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of neurons, responsible for regulating the release of intracellular calcium (Ca²⁺) stores.

The signaling pathway of this compound's action is as follows:

-

Binding to Ryanodine Receptor: this compound binds to a specific site on the insect RyR, distinct from the binding sites of other insecticides like ryanodine and caffeine.[13][14][15]

-

Activation of the Receptor: This binding locks the RyR in an open conformation, leading to a continuous and uncontrolled release of Ca²⁺ from intracellular stores into the cytoplasm.

-

Disruption of Calcium Homeostasis: The massive and sustained increase in cytosolic Ca²⁺ concentration disrupts the normal calcium homeostasis within the muscle and nerve cells.

-

Muscle Contraction and Paralysis: The elevated Ca²⁺ levels cause immediate and irreversible contraction of the insect's muscles, leading to a rapid cessation of feeding and paralysis.

-

Lethality: The sustained muscle contraction and paralysis ultimately result in the death of the insect.

Insecticidal Spectrum and Efficacy

This compound is highly effective against a broad spectrum of lepidopteran pests, including many species that have developed resistance to other classes of insecticides. Its primary route of entry is through ingestion.

| Pest Species | Common Name | LC₅₀ (mg/L) | Reference |

| Plutella xylostella | Diamondback Moth | 0.040 - 0.247 | [16] |

| Spodoptera exigua | Beet Armyworm | 0.211 - 0.761 | [16] |

| Helicoverpa armigera | Cotton Bollworm | 0.27 | [16] |

| Ostrinia nubilalis | European Corn Borer | Not specified | |

| Cydia pomonella | Codling Moth | Not specified | |

| Trichoplusia ni | Cabbage Looper | Not specified |

Toxicological Profile

This compound exhibits a favorable toxicological profile for non-target organisms, a key factor in its widespread adoption in integrated pest management (IPM) programs.

Mammalian Toxicity

This compound has low acute toxicity in mammals.

| Species | Test | Result | Reference |

| Rat | Acute Oral LD₅₀ | > 2000 mg/kg bw | [17] |

| Rat | Acute Dermal LD₅₀ | > 2000 mg/kg bw | |

| Rat | 28-day Oral Toxicity | NOAEL: 125 mg/kg bw/day | [17][18] |

| Rat | 90-day Oral Toxicity | NOAEL: 200 mg/kg bw/day | [9] |

Avian Toxicity

The acute toxicity of this compound to birds is considered to be low.

| Species | Test | Result | Reference |

| Colinus virginianus (Bobwhite Quail) | Acute Oral LD₅₀ | > 2000 mg/kg bw | [19] |

| Anas platyrhynchos (Mallard Duck) | Acute Oral LD₅₀ | > 2000 mg/kg bw | [14][15] |

| Anas platyrhynchos (Mallard Duck) | Reproductive NOAEC | 98 mg a.i./kg-diet | [13] |

| Colinus virginianus (Bobwhite Quail) | Reproductive NOAEC | 1059 mg a.i./kg-diet | [13] |

Aquatic Toxicity

This compound and its primary metabolite, des-iodo this compound, can pose a risk to aquatic invertebrates.

| Species | Test | Result (µg/L) | Reference |

| Daphnia magna (Water Flea) | 48-hr EC₅₀ | 162,930 | |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC₅₀ | 2,348,110 | |

| Lepomis macrochirus (Bluegill Sunfish) | 96-hr LC₅₀ | 6,316,556 |

Honeybee Toxicity

This compound is considered to have low toxicity to honeybees.

| Test | Result | Reference |

| Acute Contact LD₅₀ | > 10,000 ng/bee | [10] |

| Acute Oral LD₅₀ | Not specified, but considered safe |

Experimental Protocols

Laboratory Synthesis of this compound

The following is a generalized laboratory-scale synthesis protocol based on patent literature. Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory with all necessary safety precautions.

Protocol:

-

Synthesis of 3-Iodophthalic Acid: 3-Nitrophthalic acid is reduced to 3-aminophthalic acid. The amino group is then converted to a diazonium salt, which is subsequently displaced by iodine in a Sandmeyer-type reaction to yield 3-iodophthalic acid.[9] This can be performed as a one-pot synthesis.[9]

-

Formation of the Diamide: 3-Iodophthalic anhydride is reacted with 2-methyl-4-(perfluoropropan-2-yl)phenylamine to form the first amide bond. The resulting intermediate is then reacted with N²-[1,1-dimethyl-2-(methylthio)ethyl]amine to form the second amide bond, yielding the thioether precursor of this compound.[8]

-

Oxidation to this compound: The thioether precursor is dissolved in a suitable solvent (e.g., ethyl acetate (B1210297) or methanol) and oxidized to the corresponding sulfone (this compound) using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst (e.g., a resin catalyst like Indion-190).[8][10][11] The reaction is typically carried out at an elevated temperature (e.g., 30-60°C) for several hours.[8][10][11] The final product can be purified by recrystallization.[10][11]

Ryanodine Receptor Binding Assay

This protocol outlines a general procedure for a [³H]-ryanodine binding assay to assess the interaction of this compound with insect ryanodine receptors, based on established methods.[12]

Materials:

-

Insect muscle tissue (e.g., from thoracic muscles of lepidopteran larvae)

-

Homogenization buffer

-

Binding buffer

-

[³H]-ryanodine (radioligand)

-

This compound test solutions of varying concentrations

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

-

Dissect and homogenize insect muscle tissue in a cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the microsomes (containing SR vesicles).

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Binding Assay:

-

In a series of tubes, combine the SR vesicle preparation, [³H]-ryanodine, and varying concentrations of this compound in the binding buffer.

-

Include control tubes with no this compound and tubes with a high concentration of unlabeled ryanodine to determine non-specific binding.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the SR vesicles (with bound [³H]-ryanodine) from the unbound radioligand.

-

Wash the filters with cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) for this compound.

-

Acute Oral Toxicity Study in Rats (OECD 423 Guideline)

This protocol provides a general outline for an acute oral toxicity study in rats based on the OECD 423 guideline.[3][6][8]

Objective: To determine the acute oral toxicity of this compound and to classify it according to the Globally Harmonised System (GHS).

Animals: Healthy, young adult rats of a single sex (usually females), nulliparous and not pregnant.

Procedure:

-

Dosing: A single dose of this compound is administered to a group of three rats by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure:

-

If mortality occurs at the starting dose, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

This stepwise procedure continues until the toxicity class of the substance can be determined.

-

-

Data Collection:

-

Mortality and time of death.

-

Clinical observations (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern).

-

Body weight changes.

-

Gross necropsy of all animals at the end of the study.

-

Conclusion

This compound represents a landmark in insecticide discovery, introducing a new chemical class with a unique mode of action that has become a valuable tool in the management of lepidopteran pests. Its high efficacy against target pests, coupled with a generally favorable toxicological profile for non-target organisms, has solidified its role in modern agriculture. This technical guide has provided a comprehensive overview of the key scientific aspects of this compound, from its serendipitous discovery to its detailed mode of action and toxicological properties. The provided data and experimental protocols are intended to serve as a valuable resource for researchers and professionals dedicated to the ongoing development of safe and effective crop protection solutions.

References

- 1. Documents download module [ec.europa.eu]

- 2. epa.gov [epa.gov]

- 3. Design, synthesis and insecticidal activity of novel analogues of this compound containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.fera.co.uk [content.fera.co.uk]

- 5. researchmap.jp [researchmap.jp]

- 6. CN101948413B - Method for preparing this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CN101948413A - Method for preparing this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 13. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 14. Hematological Alterations on Sub-acute Exposure to this compound in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fao.org [fao.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. researchgate.net [researchgate.net]

- 18. Subcellular-membrane characterization of [3H]ryanodine-binding sites in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ryanodine binding to sarcoplasmic reticulum membrane; comparison between cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Flubendiamide's Mode of Action: A Technical Guide

An In-depth Examination of the Molecular Mechanisms of a Potent Insecticide

Flubendiamide, a phthalic acid diamide (B1670390) insecticide, has emerged as a significant tool in pest management due to its novel mode of action and high efficacy against a broad spectrum of lepidopteran pests. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's insecticidal activity, targeting researchers, scientists, and professionals in drug development. The guide delves into its interaction with the insect ryanodine (B192298) receptor, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Targeting the Ryanodine Receptor

The primary molecular target of this compound is the insect ryanodine receptor (RyR), a large ion channel located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] These receptors are critical for regulating the release of intracellular calcium (Ca2+), a process fundamental to muscle contraction and neuronal signaling.[3][4]

This compound acts as a potent activator of the insect RyR, locking the channel in an open state.[5] This action leads to a sustained and uncontrolled release of Ca2+ from the SR/ER into the cytoplasm. The resulting elevated intracellular Ca2+ concentration causes irreversible muscle contraction, leading to paralysis, cessation of feeding, and ultimately, the death of the insect.[1] A key aspect of this compound's utility and safety profile is its high selectivity for insect RyRs over their mammalian counterparts, attributed to structural differences in the binding site.[6]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays, primarily focusing on its interaction with the ryanodine receptor and its effect on calcium mobilization. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are key metrics in these assessments.

| Assay Type | Insect/Cell Line | Receptor Type | Compound | EC50 / IC50 | Reference |

| Calcium Release Assay | Mythimna separata SR vesicles | Native RyR | This compound | 0.21 µM (EC50) | [7] |

| Calcium Release Assay | Mythimna separata SR vesicles | Native RyR | Chlorantraniliprole | 0.14 µM (EC50) | [7] |

| Calcium Release Assay | Mythimna separata SR vesicles | Native RyR | Cyantraniliprole | 0.57 µM (EC50) | [7] |

| Calcium Release Assay | HEK293 cells | Recombinant rRyR1 | This compound | 4.5 µM (EC50) | [1] |

| Calcium Release Assay | HEK293 cells | Recombinant rRyR1 | Tetraniliprole | 7.6 µM (EC50) | [1] |

| Calcium Release Assay | Plutella xylostella | Wild-Type PxRyR | This compound | 0.27 µM (EC50) | [6] |

| Calcium Release Assay | Plutella xylostella | Wild-Type PxRyR | Chlorantraniliprole | 0.015 µM (EC50) | [6] |

| Ryanodine Receptor Inhibition | Mythimna separata SR vesicles | Native RyR | Dantrolene | 353.9 µM (IC50) | [7] |

Experimental Protocols

Radioligand Binding Assay with [3H]Ryanodine

This assay is used to investigate the binding of this compound to the ryanodine receptor and its allosteric modulation of ryanodine binding.

Materials:

-

Insect muscle microsomes (source of RyR)

-

[3H]ryanodine (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 0.2 M KCl, 10 mM HEPES, pH 7.4, 10 µM Ca2+)

-

Unlabeled ryanodine (for determining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter

Procedure:

-

Microsome Preparation: Prepare microsomal fractions from insect muscle tissue (e.g., flight muscles) through differential centrifugation.

-

Incubation: In microcentrifuge tubes, combine 50 µg of microsomal protein with 20 nM [3H]ryanodine in the binding buffer.[8] For competition assays, add varying concentrations of this compound. To determine non-specific binding, add a 1000-fold excess of unlabeled ryanodine to a separate set of tubes.[8]

-

Reaction: Incubate the mixture for 1.5 hours at 36°C.[8]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in a solution like 2% polyethyleneimine (PEI). This separates the bound from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine binding parameters such as Kd and Bmax, or IC50 in competition assays.

Intracellular Calcium Imaging with Fluo-4 AM

This method allows for the real-time visualization and quantification of changes in intracellular calcium concentration in response to this compound.

Materials:

-

Insect neurons or cell lines expressing insect RyR

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

Physiological saline solution (e.g., Hank's Balanced Salt Solution, HBSS)

-

This compound solution

-

Fluorescence microscope with an appropriate filter set for Fluo-4 (excitation ~494 nm, emission ~516 nm)

-

Image analysis software

Procedure:

-

Cell Preparation: Culture insect neurons or RyR-expressing cells on glass coverslips suitable for microscopy.

-

Dye Loading: Prepare a loading solution containing 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in physiological saline.[9] Remove the culture medium from the cells and incubate them in the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[9]

-

Washing: After incubation, wash the cells with fresh physiological saline to remove excess dye.

-

Baseline Measurement: Mount the coverslip on the microscope stage and acquire a baseline fluorescence image before applying the test compound.

-

Compound Application: Perfuse the cells with a solution containing the desired concentration of this compound.

-

Image Acquisition: Continuously record fluorescence images at regular intervals to capture the change in intracellular calcium concentration over time. An increase in fluorescence intensity indicates a rise in intracellular calcium.

-

Data Analysis: Use image analysis software to measure the fluorescence intensity of individual cells or regions of interest over time. Express the change in fluorescence as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound's action and a typical experimental workflow for its characterization.

Conclusion

This compound's mode of action is centered on its specific and potent activation of insect ryanodine receptors, leading to a fatal disruption of intracellular calcium homeostasis. This targeted mechanism provides excellent insecticidal efficacy against key lepidopteran pests while maintaining a favorable safety profile for non-target organisms. The experimental approaches detailed in this guide, including radioligand binding assays and calcium imaging, are fundamental to understanding and further exploring the molecular interactions of this compound and developing new insect control agents with similar modes of action. The continued study of the structural biology of the insect RyR, particularly through techniques like cryo-electron microscopy, will undoubtedly provide even greater insight into the precise binding interactions and the basis for its remarkable selectivity.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. mdpi.com [mdpi.com]

- 7. Establishment and evaluation of targeted molecular screening model for the ryanodine receptor or sarco/endoplasmic reticulum calcium ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Flubendiamide

Introduction

Flubendiamide is a novel insecticide belonging to the phthalic acid diamide (B1670390) class. It is distinguished by its unique mode of action, activating ryanodine-sensitive intracellular calcium release channels in insects, which leads to uncontrolled muscle contraction and cessation of feeding.[1] The chemical structure of this compound is characterized by three key moieties: a substituted phthaloyl group, an aromatic amide (anilide) group, and an aliphatic amide group.[2][3] This complex structure necessitates a multi-step synthesis process, which presents significant challenges, particularly in achieving regioselective introduction of the different substituents.[2]

This guide provides a detailed overview of a common synthesis pathway for this compound, outlining the key reactions, intermediates, and experimental considerations for researchers and professionals in chemical synthesis and drug development.

Core Synthesis Pathway

The synthesis of this compound is a convergent process, primarily involving the preparation of two key intermediates which are then coupled in the final steps. The main fragments are:

-

The Phthalic Acid Moiety: A substituted 3-iodophthalamic acid derivative.

-

The Aniline (B41778) Moiety: A complex aniline, 2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]aniline.

The overall pathway can be visualized as follows:

Caption: Convergent synthesis pathway for this compound.

Detailed Synthesis Stages & Experimental Protocols

Stage 1: Preparation of the Phthalic Acid Moiety

The synthesis begins with a commercially available starting material, 3-nitrophthalic acid, and proceeds through several key transformations to build the required substituted phthalamic acid.

Step 1.1: Synthesis of 3-Iodophthalic Acid/Anhydride

This is a critical step that introduces the iodine substituent.

-

Reaction: 3-Nitrophthalic acid is first reduced to 3-aminophthalic acid. This amino derivative then undergoes a Sandmeyer reaction—diazotization followed by reaction with an iodide salt—to yield 3-iodophthalic acid.[2][4] Subsequent dehydration (e.g., by heating with acetic anhydride) yields the reactive 3-iodophthalic anhydride.[2]

-

Protocol: One-Pot Synthesis of 3-Iodophthalic Acid

-

Reduction: 3-Nitrophthalic acid is reduced to 3-aminophthalic acid. While various reducing agents can be used, a common industrial method involves catalytic hydrogenation.

-

Diazotization & Iodination (Sandmeyer Reaction): Without isolating the amino intermediate, the reaction mixture is treated with sodium nitrite (B80452) (NaNO₂) under acidic conditions (e.g., H₂SO₄) at low temperatures (0-5 °C) to form the diazonium salt.[3]

-

A solution of potassium iodide (KI) is then added to the diazonium salt solution, and the mixture is warmed to allow for the substitution reaction to proceed, replacing the diazonium group with iodine.[3]

-

The crude 3-iodophthalic acid product is then isolated, for example, by filtration. This one-pot method is efficient and suitable for industrial production.[4]

-

Step 1.2: Synthesis of the Phthalamic Acid Intermediate

-

Reaction: 3-Iodophthalic anhydride is reacted regioselectively with the aliphatic amine, N,N-dimethyl-2-(methylsulfonyl)ethanamine. The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of a phthalamic acid (a mono-amide, mono-carboxylic acid).[2] The regioselectivity is crucial, favoring the attack at the carbonyl group that is less sterically hindered by the iodine atom.

-

Protocol:

-

Dissolve 3-iodophthalic anhydride in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF).

-

Cool the solution in an ice bath.

-

Add the aliphatic amine dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

-

The phthalamic acid product is typically isolated by precipitation or solvent evaporation.

-

Stage 2: Preparation of the Aniline Moiety

The synthesis of 2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]aniline is a key challenge due to the complex fluorinated side chain.

-

Reaction: The heptafluoroisopropyl group is typically introduced onto a substituted aniline precursor via a radical reaction.[3][5] This often involves reacting a suitable aniline derivative with a source of the heptafluoroisopropyl radical, such as 2-bromo-heptafluoropropane, in the presence of a radical initiator.

-

Protocol (General Outline):

-

A solution of the starting aniline (e.g., 4-bromo-2-methylaniline) and a radical initiator (e.g., AIBN or a peroxide) in a suitable solvent is prepared.

-

2-Bromo-heptafluoropropane is added.

-

The reaction mixture is heated to initiate the radical chain reaction.

-

The reaction is maintained at temperature for several hours.

-

Work-up involves quenching the reaction, extraction, and purification by chromatography to isolate the desired fluorinated aniline intermediate.

-

Stage 3: Final Coupling and Completion

-

Reaction: The phthalamic acid intermediate from Stage 1 is first cyclized to a more reactive isoimide intermediate by treatment with a dehydrating agent (e.g., a carbodiimide).[2] This isoimide then readily reacts with the aniline moiety prepared in Stage 2. This coupling forms the second amide bond, yielding the this compound precursor.[2] A final oxidation step may be required depending on the specific thioalkylamine used in Step 1.2.[2]

-

Protocol:

-

Isoimide Formation: The phthalamic acid intermediate is dissolved in an anhydrous aprotic solvent. A dehydrating agent is added, and the mixture is stirred at room temperature to form the isoimide.

-

Coupling: The fluorinated aniline intermediate is added to the solution containing the isoimide.

-

The reaction is stirred, often at a slightly elevated temperature, to facilitate the amide bond formation.

-

Upon completion, the reaction mixture is worked up through extraction and washing.

-

The crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

-

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the specific conditions and reagents used. The following table summarizes representative yields for key steps as reported in process development studies.

| Step | Reactants | Product | Reported Yield | Purity | Reference |

| Iodination of Phthalic Acid | 3-Nitrophthalic Acid | 3-Iodophthalic Acid | 89.5% | ≥ 98.0% | [4] |

| Reduction of Precursor (Aniline Moiety) | Nitro-precursor, Hydrazine Hydrate, FeO(OH)/C | Amino-precursor (ADMA) | 98% | Not specified | [4] |

| Final Coupling & Oxidation | Phthalamic acid and Aniline intermediates | This compound | Variable | High | [2] |

Note: Yields can vary significantly based on reaction scale, purity of starting materials, and specific catalysts or reagents employed. The data presented are for illustrative purposes based on available literature.

References

- 1. fao.org [fao.org]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. Extraction and determination of this compound insecticide in food samples: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the Synthetic Process of Flubendiamine - Dissertation [m.dissertationtopic.net]

- 5. researchgate.net [researchgate.net]

Flubendiamide: A Technical Guide to its Molecular Characteristics and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core molecular and physicochemical properties of flubendiamide, a potent insecticide. The document details its molecular weight, chemical characteristics, and the experimental protocols utilized for their determination. Furthermore, it elucidates the compound's mechanism of action through a detailed signaling pathway.

Core Molecular and Physicochemical Properties

This compound is a synthetic insecticide belonging to the diamide (B1670390) class. Its chemical and physical properties are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods.

Molecular and Chemical Identity

| Property | Value | Source(s) |

| Molecular Weight | 682.39 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C23H22F7IN2O4S | [1][4][5][6] |

| IUPAC Name | N²-[1,1-Dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N¹-{2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1,2-benzenedicarboxamide | [5] |

| CAS Number | 272451-65-7 | [1][6][7] |

| Appearance | White crystalline powder | [2] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 217.5–220.7 °C | [2] |

| Density | 1.659 g/cm³ | [2] |

| Water Solubility | 0.0003 g/L | [2] |

| Solubility in Acetone | 102 g/L | [2] |

Experimental Protocols

The determination of this compound's molecular weight and its quantification in various matrices are primarily achieved through mass spectrometry, often coupled with liquid chromatography.

Determination of Molecular Weight by Mass Spectrometry

Objective: To accurately determine the molecular weight of this compound.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a standard and highly accurate method for determining the molecular weight of compounds like this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Triple Quadrupole)

-

Electrospray Ionization (ESI) source

Procedure:

-

Standard Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent, such as acetonitrile (B52724).

-

Chromatographic Separation: The this compound standard is injected into the HPLC system. A C18 column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile and water.

-

Ionization: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. ESI generates charged droplets, and as the solvent evaporates, it produces protonated molecules [M+H]⁺ or other adducts of this compound.

-

Mass Analysis: The ions are guided into the mass analyzer. In full-scan mode, the mass-to-charge ratio (m/z) of the intact molecule is measured, providing the molecular weight. For this compound, a prominent ion corresponding to its molecular weight would be observed.

-

Tandem Mass Spectrometry (MS/MS): For structural confirmation, the precursor ion (the protonated molecule) is selected and subjected to collision-induced dissociation (CID). This process fragments the molecule, and the resulting fragment ions are analyzed. The fragmentation pattern provides a unique fingerprint of the molecule. Common fragment ions for this compound have been reported.[5]

Mode of Action: Signaling Pathway

This compound exerts its insecticidal effect by targeting the ryanodine (B192298) receptors (RyRs) in insect muscle cells. This leads to an uncontrolled release of intracellular calcium, causing muscle contraction, paralysis, and ultimately, death of the insect.

Caption: Signaling pathway of this compound's mode of action.

Experimental Workflow: this compound Analysis

The analysis of this compound from various matrices, such as environmental or biological samples, follows a standardized workflow to ensure accurate quantification.

Caption: General workflow for the analysis of this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Flubendiamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubendiamide is a novel insecticide belonging to the class of phthalic acid diamides. It exhibits potent and selective activity against a range of lepidopteran pests, making it a valuable tool in modern agriculture. Its unique mode of action, targeting the insect ryanodine (B192298) receptor, distinguishes it from many other classes of insecticides. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, complete with experimental methodologies and visual representations of its mechanism of action and metabolic pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is essential for understanding its environmental fate, behavior in biological systems, and for the development of new formulations.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₂F₇IN₂O₄S | [1] |

| Molecular Weight | 682.39 g/mol | [1] |

| CAS Registry Number | 272451-65-7 | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 217.5–220.7 °C | [3] |

| Density | 1.659 g/cm³ | [3] |

| Vapor Pressure | <1 x 10⁻⁴ Pa at 25 °C | [4] |

| Water Solubility | 29.9 µg/L at 20 °C | [5] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 4.2 at 25 °C | [2] |

| Dissociation Constant (pKa) | Does not dissociate | [6] |

Table 2: Solubility of this compound in Organic Solvents at 20 °C

| Solvent | Solubility (g/L) | Reference(s) |

| Acetone | 102 | [6] |

| Ethyl acetate | 29.4 | [6] |

| Methanol | 26.0 | [6] |

| 1,2-Dichloroethane | 8.12 | [6] |

| p-Xylene | 0.488 | [6] |

| n-Heptane | 0.000835 | [6] |

Table 3: Stability of this compound

| Condition | Stability/Half-life | Reference(s) |

| Hydrolysis | Stable at pH 4, 7, and 9 | [7] |

| Aqueous Photolysis Half-life | 5.5 days (distilled water), 4.3 days (natural water) | [8] |

| Soil Photodegradation Half-life | 11.6 days | [2] |

| Aerobic Soil Metabolism | Stable (<5% dissipation at 371 days) | [9] |

| Anaerobic Aquatic Half-life | 365 days | [2] |

Experimental Protocols

The determination of the physicochemical properties of active ingredients like this compound is guided by internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals. These standardized methods ensure data quality and comparability across different laboratories and regulatory bodies. Below are summaries of the methodologies for key experiments.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental property for substance identification and purity assessment. Several methods are described in this guideline, with the capillary method being the most common.

-

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which melting begins and is complete are recorded to define the melting range.

-

Apparatus:

-

Capillary tubes

-

Heating bath (e.g., oil bath or metal block)

-

Calibrated thermometer or digital temperature sensor

-

Magnifying lens for observation

-

-

Procedure Outline:

-

A small amount of the dry, powdered this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating apparatus.

-

The temperature is raised at a steady, controlled rate.

-

The sample is observed, and the temperature at which the first sign of liquid appears and the temperature at which all solid has melted are recorded.

-

For unknown substances, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a more precise measurement with a slower heating rate.

-

Water Solubility Determination (OECD Guideline 105)

Water solubility is a critical parameter for predicting the environmental fate and bioavailability of a substance. This guideline outlines two primary methods depending on the expected solubility.

-

Column Elution Method (for solubilities < 10 mg/L):

-

Principle: A column is packed with an inert carrier material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached, representing the saturation concentration.

-

Procedure Outline:

-

An inert carrier material (e.g., glass beads, silica (B1680970) gel) is coated with an excess of this compound.

-

The coated material is packed into a column.

-

Water is pumped through the column at a controlled flow rate and temperature.

-

Fractions of the eluate are collected and analyzed for this compound concentration using a suitable analytical method (e.g., HPLC).

-

The concentration is plotted against time, and the plateau of this curve gives the water solubility.

-

-

-

Flask Method (for solubilities > 10 mg/L):

-

Principle: An excess amount of the test substance is stirred in water at a constant temperature for a sufficient time to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

-

Procedure Outline:

-

An excess of this compound is added to a flask containing a known volume of water.

-

The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

The mixture is allowed to settle, and the undissolved this compound is separated from the aqueous phase by centrifugation or filtration.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method.

-

-

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is a measure of a substance's tendency to volatilize and is crucial for assessing potential inhalation exposure and atmospheric transport. The guideline includes several methods applicable to different vapor pressure ranges.

-

Dynamic Method (Cottrell's Method):

-

Principle: The boiling temperature of the substance is measured at various controlled pressures. The vapor pressure at a given temperature can then be determined from the boiling point-pressure relationship.

-

-

Static Method:

-

Principle: The substance is placed in a thermostated, evacuated container connected to a pressure measuring device. The pressure of the vapor in equilibrium with the substance is measured at a constant temperature.

-

-

Effusion Method (Knudsen Effusion):

-

Principle: This method is suitable for low vapor pressures. The rate of mass loss of the substance effusing through a small orifice in a Knudsen cell into a vacuum is measured. The vapor pressure is then calculated from this rate.

-

Octanol-Water Partition Coefficient (Log Kₒw) Determination (OECD Guideline 107)

The octanol-water partition coefficient is a key parameter in predicting the environmental partitioning and bioaccumulation potential of a substance.

-

Shake Flask Method:

-

Principle: A small amount of the test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and then the concentration of the substance in both the n-octanol and water phases is determined. The partition coefficient is the ratio of these concentrations.

-

Procedure Outline:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

The two phases are placed in a vessel and shaken vigorously for a set period to allow for partitioning.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water layers is measured using an appropriate analytical technique.

-

The partition coefficient (Kₒw) is calculated as the concentration in n-octanol divided by the concentration in water. The result is typically expressed as its base-10 logarithm (Log Kₒw).

-

-

Signaling Pathway and Metabolism

Mode of Action: Ryanodine Receptor Activation

This compound's insecticidal activity stems from its specific action on the ryanodine receptor (RyR), a calcium channel located in the sarcoplasmic reticulum of insect muscle cells.[2][10] It acts as a potent activator of this receptor, leading to an uncontrolled release of intracellular calcium stores.[7] This sustained calcium release disrupts normal muscle function, causing rapid cessation of feeding, paralysis, and ultimately, the death of the insect.[2] The high selectivity of this compound for insect RyRs over their mammalian counterparts contributes to its favorable safety profile for non-target organisms.[7]

Caption: this compound's mode of action via ryanodine receptor activation.

Metabolic Pathway of this compound

The metabolism of this compound has been studied in various organisms, including insects and mammals. The primary metabolic transformations involve oxidation and hydrolysis. In male rats, mice, dogs, and humans, metabolism primarily occurs through the oxidation of the methyl groups on the aniline (B41778) ring and the alkyl bridge, leading to the formation of alcohol and carboxylic acid derivatives. In female rats, a different pathway involving direct conjugation with glutathione (B108866) is more prominent. In plants, metabolism can involve des-iodination and hydroxylation.

Caption: Major metabolic pathways of this compound.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. laboratuar.com [laboratuar.com]

- 6. Molecular characterization of this compound sensitivity in the lepidopterous ryanodine receptor Ca(2+) release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. fao.org [fao.org]

Flubendiamide's Mechanism of Action on Ryanodine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flubendiamide, a potent insecticide, exerts its effects by selectively targeting insect ryanodine (B192298) receptors (RyRs), the primary channels responsible for calcium release from intracellular stores in muscle cells. This targeted action leads to uncontrolled depletion of internal calcium, resulting in muscle contraction, paralysis, and ultimately, the death of the insect. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on RyRs, detailing its binding site, allosteric interactions, and the basis of its remarkable selectivity. We present a synthesis of quantitative data from key studies, detailed experimental protocols for investigating this compound-RyR interactions, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound belongs to the phthalic acid diamide (B1670390) class of insecticides and was the first of its kind to be commercialized.[1][2] Its novel mode of action, specifically targeting insect RyRs, provides a crucial tool for managing pests, particularly lepidopteran species, that have developed resistance to other insecticide classes.[3][4][5] The high insecticidal efficacy of this compound is coupled with a favorable safety profile for mammals, a consequence of its high selectivity for insect RyRs over their mammalian counterparts.[6][7] Understanding the intricate details of its mechanism of action is paramount for the development of new, even more effective and selective insecticides, and for managing the emergence of resistance.

The Target: Ryanodine Receptors

Ryanodine receptors are large, tetrameric calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum in muscle and other excitable cells.[1][5] They play a critical role in excitation-contraction coupling by releasing stored calcium ions into the cytoplasm upon cellular stimulation, which in turn triggers muscle contraction.[1][8] While mammals express three distinct RyR isoforms (RyR1-3), insects possess only a single isoform.[1] This difference, along with specific amino acid variations, forms the basis for the selective action of insecticides like this compound.

Mechanism of Action of this compound

This compound acts as a potent activator of insect RyRs.[7] Unlike the natural ligand ryanodine, which can have both activating and inhibitory effects, this compound locks the receptor in a persistently open state, leading to an uncontrolled and sustained release of calcium from the sarcoplasmic reticulum.[3][7] This depletion of the internal calcium store disrupts normal muscle function, causing the characteristic symptoms of this compound poisoning: rapid feeding cessation, muscle paralysis, and death.[3][5]

Binding Site and Molecular Interactions

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds within the transmembrane domain of the insect RyR.[1] This binding site is distinct from the binding site of ryanodine.[9] Photoaffinity labeling studies have more specifically localized the interaction to a region encompassing amino acids 4111-5084 in the silkworm RyR.[10][11] Further research has identified key amino acid residues within this transmembrane region that are crucial for this compound sensitivity.[6] Site-directed mutagenesis and studies on resistant insect strains have highlighted the importance of specific residues, where mutations can significantly reduce the efficacy of this compound.[6][12][13] For instance, the G4946E and I4790M mutations in the diamondback moth, Plutella xylostella, are well-documented to confer resistance to diamide insecticides.[12][13][14]

Interestingly, while the primary binding site is in the transmembrane domain, the N-terminal region of the RyR (specifically residues 183-290) is also essential for this compound-induced channel activation, suggesting a complex intramolecular communication for channel gating.[10][11]

Allosteric Modulation

The interaction of this compound with the RyR is not isolated. Radioligand binding studies have demonstrated that the binding sites for this compound, anthranilic diamides (like chlorantraniliprole), and ryanodine are allosterically coupled.[9][15][16] This means that the binding of one ligand can influence the binding affinity of the others. For example, in house fly muscle membranes, this compound was found to promote the binding of chlorantraniliprole, indicating that these two classes of diamides bind to distinct but interacting sites.[9] This complex interplay of different ligand binding sites offers multiple avenues for modulating RyR activity.

dot

Caption: Allosteric interactions between different ligand binding sites on the ryanodine receptor.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the interaction of this compound with ryanodine receptors.

Table 1: Potency of Diamide Insecticides on Ryanodine Receptors

| Compound | Receptor Source | Assay Type | EC50 / IC50 | Reference |

| This compound | Rabbit RyR1 | Fluorescence-based Ca2+ release | 4.5 µM | [1] |

| Tetraniliprole | Rabbit RyR1 | Fluorescence-based Ca2+ release | 7.6 µM | [1] |

| Chlorantraniliprole | Mammalian WT-RyR1 | [3H]Ryanodine binding | >100 nM (negligible influence) | [8] |

| This compound | Mammalian WT-RyR1 | [3H]Ryanodine binding | >100 nM (negligible influence) | [8] |

Table 2: Resistance Ratios to this compound in Resistant Insect Strains

| Insect Species | Strain | Resistance Ratio | Associated Mutation | Reference |

| Plutella xylostella | Sudlon | 1300 | G4946E | [14] |

| Plutella xylostella | ZC | 1779.24 | G4946E | [12] |

| Plutella xylostella | BY | 24.24 | G4946E | [12] |

| Plutella xylostella | Lab-selected (R) | 40.72 | G4946E | [12] |

| Drosophila melanogaster | Genome modified | 91.3 | G4946V | [13] |

| Drosophila melanogaster | Naturally occurring | 15.3 | I4790M | [13] |

Experimental Protocols

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of this compound to the RyR and for studying the allosteric interactions with other ligands.

Objective: To measure the specific binding of a radiolabeled ligand (e.g., [3H]ryanodine or a radiolabeled diamide) to RyRs in the presence and absence of this compound.

Materials:

-

Microsomal membrane preparations enriched in RyRs from insect or mammalian muscle tissue.[8][17]

-

Radiolabeled ligand (e.g., [3H]ryanodine).[8]

-

Unlabeled this compound and other test compounds.

-

Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4).[8]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the microsomal membranes with the radiolabeled ligand at a fixed concentration.

-

Add varying concentrations of unlabeled this compound to compete for binding or to assess allosteric effects.

-

Incubate the mixture at a specific temperature and for a set duration to reach equilibrium (e.g., 37°C for 3 hours).[8]

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

-